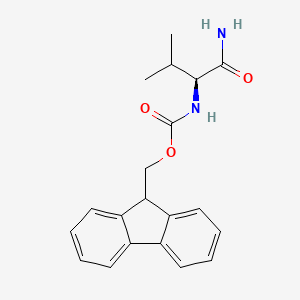
Fmoc-Val-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Val-NH2: is a compound that consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid valine, with an amide group at the C-terminus. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc group under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Fmoc Protection of Valine:
- The Fmoc group can be introduced to valine by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
- Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
-
Amidation:
Industrial Production Methods:
- Industrial production of Fmoc-Val-NH2 typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .
Chemical Reactions Analysis
Types of Reactions:
-
Deprotection:
- The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF). This reaction is rapid and produces dibenzofulvene as a byproduct .
-
Coupling Reactions:
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Major Products:
Scientific Research Applications
Chemistry:
- Fmoc-Val-NH2 is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS .
Biology and Medicine:
- Peptides synthesized using this compound are used in various biological studies, including enzyme-substrate interactions, receptor binding studies, and the development of peptide-based drugs .
Industry:
Mechanism of Action
Mechanism:
- The Fmoc group protects the amino group of valine during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C20H22N2O3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H2,21,23)(H,22,24)/t18-/m0/s1 |
InChI Key |
WLWOCNVSNTYFLW-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















